

Spectroscopic Data Guide: 1-(3-Chlorophenyl)imidazole[1]

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazole

CAS No.: 51581-52-3

Cat. No.: B1580799

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Content Type: Technical Reference & Characterization Guide Subject: **1-(3-Chlorophenyl)imidazole** (CAS: 51581-52-3) Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

Executive Summary & Compound Profile

1-(3-Chlorophenyl)imidazole is a critical nitrogen-containing heterocycle often utilized as a pharmacophore in the development of antifungal agents (azoles) and as a probe for cytochrome P450 enzyme inhibition studies.[1] Its structural integrity relies on the specific meta-substitution of the chlorine atom on the N-phenyl ring, which imparts distinct spectroscopic signatures compared to its para-isomer analogues.[1]

Physicochemical Identity

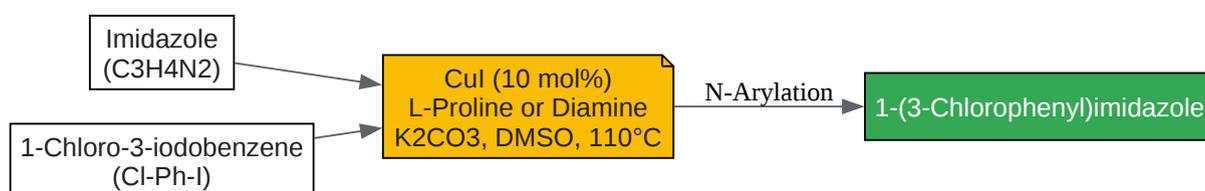
Parameter	Data
CAS Registry Number	51581-52-3
IUPAC Name	1-(3-Chlorophenyl)-1H-imidazole
Molecular Formula	C
	H
	ClN
Molecular Weight	178.62 g/mol
Physical State	Off-white to pale yellow solid
Melting Point	58–62 °C (Typical range for low-melting N-arylimidazoles)
Solubility	Soluble in CHCl ₃
	, DMSO, Methanol, Ethanol

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the compound is typically synthesized via copper-catalyzed Ullmann-type coupling.^[1] Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted 3-chloriodobenzene or imidazole).^[1]

Synthetic Pathway (Ullmann Coupling)

The standard protocol involves the N-arylation of imidazole with 1-chloro-3-iodobenzene using CuI as a catalyst and a diamine ligand.^[1]



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Figure 1: Copper-catalyzed synthesis of **1-(3-Chlorophenyl)imidazole**.

Analytical Sample Preparation

- NMR: Dissolve 10–15 mg in 0.6 mL of CDCl₃

(Chloroform-d) containing 0.03% TMS. Ensure the solution is free of paramagnetic impurities (Cu residues from synthesis) which broaden peaks.

- MS: Prepare a 10 μM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is diagnostic for the meta-substitution pattern.[1] Unlike the symmetric para-isomer (AA'BB' system), the 3-chlorophenyl group produces four distinct aromatic signals.[1]

¹H NMR Data (400 MHz, CDCl₃

,

ppm)

Position	Shift ()	Multiplicity	(Hz)	Assignment Logic
H-2	7.85	Singlet (s)	-	Imidazole C2-H (Most deshielded, between two nitrogens).[1]
H-2'	7.43	Pseudo-Singlet (t)	~2.0	Phenyl H between N and Cl.[1] Deshielded by -I effect of Cl and N.
H-4', H-5'	7.35 – 7.45	Multiplet (m)	-	Overlap of phenyl protons meta and para to nitrogen.[1]
H-6'	7.28	Doublet (dm)	~8.0	Phenyl H ortho to N, para to Cl.[1]
H-4, H-5	7.20 – 7.30	Multiplet (m)	-	Imidazole backbone protons (often overlapping with phenyl ring).[1]

Key Diagnostic Feature: Look for the isolated singlet-like signal (H-2') around 7.4–7.5 ppm.[1]
In the para-isomer, this signal would be part of a doublet.[1]

C NMR Data (100 MHz, CDCl₃)

,

ppm)

Carbon	Shift ()	Type	Assignment
C-2	135.8	CH	Imidazole C2 (N=CH-N).[1]
C-1'	138.2	C	Phenyl ipso-carbon (attached to N).[1]
C-3'	135.5	C	Phenyl C-Cl.
C-5'	130.8	CH	Phenyl C5 (meta to N).[1]
C-2'	121.5	CH	Phenyl C2 (between N and Cl).[1]
C-4'	128.5	CH	Phenyl C4.
C-6'	119.2	CH	Phenyl C6 (ortho to N).[1]
C-4, C-5	130.2, 118.5	CH	Imidazole backbone carbons.[1]

Mass Spectrometry (MS)[1]

The presence of a single chlorine atom provides a definitive isotopic signature.

- Ionization Mode: ESI (+) or EI (70 eV).
- Molecular Ion:
 - m/z 178.0 (Cl isotope, M) - Base Peak (100%)[1]
 - m/z 180.0 (

Cl isotope, M+2) - Approx. 32% intensity.[1]

- Fragmentation Pattern (EI):

- m/z 178

- 143: Loss of Cl radical [M - 35]

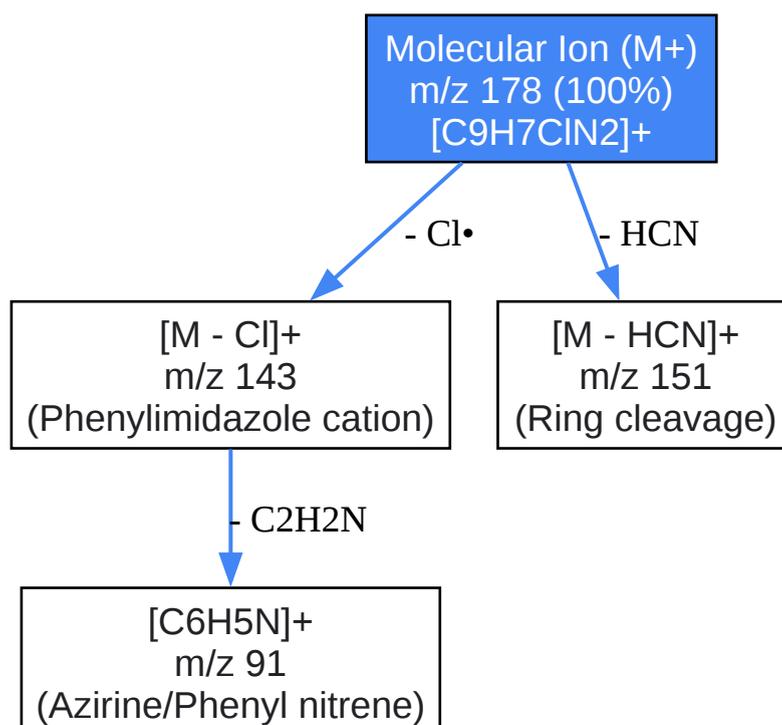
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- m/z 178

- 151: Loss of HCN (imidazole ring cleavage).

- m/z 143

- 116: Subsequent loss of HCN from the de-chlorinated fragment.



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Figure 2: Proposed EI-MS fragmentation pathway for **1-(3-Chlorophenyl)imidazole**.

Infrared Spectroscopy (FT-IR)

- Method: KBr Pellet or ATR (Attenuated Total Reflectance).
- Key Bands:
 - 3110 – 3050 cm⁻¹
: C-H stretching (Aromatic & Imidazole).[1]
 - 1595, 1500 cm⁻¹
: C=C and C=N skeletal vibrations (Aromatic ring breathing).[1]
 - 1080 cm⁻¹
: C-Cl stretching (Diagnostic for chlorobenzene derivatives).
 - 780, 680 cm⁻¹
: C-H out-of-plane bending (meta-substituted benzene ring).[1]

Experimental Validation Protocols

To validate the identity of a synthesized batch, follow this standard operating procedure (SOP):

- Purity Check (TLC):
 - Mobile Phase: Ethyl Acetate:Hexane (3:2).
 - Visualization: UV lamp (254 nm) or Iodine chamber.
 - Expectation: Product R
~0.4–0.5; Imidazole R
< 0.1 (stays at baseline).
- Solvent Selection for NMR:
 - Use CDCl₃

for routine characterization.

- Use DMSO-d

if the sample contains moisture or if observing labile protons (though none are present here, DMSO separates aromatic multiplets better).[1]

- Storage:

- Store neat solid at 2–8 °C.
- Protect from light to prevent slow photochemical dechlorination.

References

- PubChem.Compound Summary for CID 329781239: **1-(3-Chlorophenyl)imidazole**. [1] National Library of Medicine. Available at: [\[Link\]](#)[1]
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Sources

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